2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the triazole intermediate.
Attachment of the Pyridine Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Addition of the Sulfanyl Group:
Formation of the Diethylacetamide Group: This final step involves the acylation of the intermediate with diethylamine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or dehalogenated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.
Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, dehalogenated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring and chlorophenyl group make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may affect various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzoyl)pyridine: This compound shares the chlorophenyl and pyridine groups but lacks the triazole ring and sulfanyl group.
4-(4-Chlorophenyl)-1,2,4-triazole: This compound contains the triazole and chlorophenyl groups but lacks the pyridine and sulfanyl groups.
N,N-Diethylacetamide: This compound contains the diethylacetamide group but lacks the triazole, chlorophenyl, and pyridine groups.
Uniqueness
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
476483-81-5 |
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Molecular Formula |
C19H20ClN5OS |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C19H20ClN5OS/c1-3-24(4-2)17(26)13-27-19-23-22-18(14-9-11-21-12-10-14)25(19)16-7-5-15(20)6-8-16/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
RZOHRERMOGGVJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
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